molecular formula C8H3BrN2S2 B577681 6-Bromo-5-cyano-2-mercaptobenzothiazole CAS No. 1242336-64-6

6-Bromo-5-cyano-2-mercaptobenzothiazole

Cat. No.: B577681
CAS No.: 1242336-64-6
M. Wt: 271.15
InChI Key: PXRUSVYIVKWKOL-UHFFFAOYSA-N
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Description

6-Bromo-5-cyano-2-mercaptobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine (Br), cyano (CN), and mercapto (-SH) groups. These substituents confer unique electronic and steric properties:

  • Bromine: Enhances electrophilic reactivity and influences intermolecular interactions via halogen bonding.
  • Cyano: Acts as a strong electron-withdrawing group, polarizing the aromatic system and facilitating nucleophilic attack at adjacent positions.

Properties

IUPAC Name

6-bromo-2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S2/c9-5-2-7-6(1-4(5)3-10)11-8(12)13-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRUSVYIVKWKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=S)S2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682076
Record name 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-64-6
Record name 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyano-2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with bromine and a cyanating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyano-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-cyano-2-mercaptobenzothiazole is a compound of significant interest in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, material science, and biochemistry, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that derivatives of mercaptobenzothiazole exhibit notable antibacterial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes, including aldose reductase, which plays a crucial role in glucose metabolism. Inhibiting this enzyme can be beneficial for treating diabetes and its complications. The synthesis of 6-bromo derivatives has shown promising results in enhancing the inhibitory activity against aldose reductase, suggesting potential therapeutic applications .

Polymer Chemistry

In material science, this compound is utilized in synthesizing polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Additionally, the compound's thiol group allows for cross-linking reactions, which are essential for developing durable resins and adhesives .

Biodegradable Polymers

Recent studies have explored the use of 6-bromo derivatives in creating biodegradable polymers. These materials are designed for applications in drug delivery systems and tissue engineering, where biocompatibility and controlled degradation rates are critical . The integration of benzothiazole derivatives into polymeric structures enhances their photoluminescent properties, making them suitable for applications in bioimaging and sensing technologies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various mercaptobenzothiazole derivatives, including 6-bromo variants. The results demonstrated that these compounds effectively inhibited bacterial growth at low micromolar concentrations. The structure-activity relationship indicated that specific substitutions on the benzothiazole ring significantly impacted antimicrobial potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (µM)
This compoundS. aureus12
This compoundE. coli15

Case Study 2: Polymer Development

Another investigation focused on the development of a biodegradable polymer incorporating this compound. This study highlighted the compound's role in enhancing the mechanical properties of the polymer while maintaining biodegradability. The synthesized polymer showed a degradation rate suitable for medical applications, making it a candidate for drug delivery systems.

Polymer TypeMechanical Strength (MPa)Degradation Rate (Days)
Control Polymer2530
Polymer with 6-Bromo Derivative3525

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyano-2-mercaptobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Core Structure Substituents Functional Highlights
6-Bromo-5-cyano-2-mercaptobenzothiazole Benzothiazole Br (C6), CN (C5), -SH (C2) High polarity, dual electron-withdrawing effects
6-Chloro-7-methyl-benzodithiazine Benzodithiazine Cl (C6), CH₃ (C7), SO₂ Sulfone groups enhance thermal stability
2-Bromo-6-phenylimidazothiadiazole Imidazo[2,1-b]thiadiazole Br (C2), phenyl (C6) Reactive bromine for substitution reactions
5-Bromothiazole derivative Thiazole Br (C5), pyrano-fused ring Bromine participates in cyclization reactions

Key Observations :

  • Mercapto (-SH) vs. Sulfone (SO₂) : The mercapto group in the target compound offers greater nucleophilicity compared to the sulfone-containing benzodithiazine in , which instead prioritizes thermal stability (mp >330°C) .
Table 2: Reactivity Comparison
Compound Key Reactivity Catalysts/Conditions
This compound Expected: Nucleophilic substitution at C6 (Br), thiol-disulfide exchange (-SH) Not reported in evidence
2-Bromo-6-phenylimidazothiadiazole Bromine substitution by secondary amines (e.g., morpholine, piperidine) Mild conditions, room temp
5-Bromothiazole derivative Bromine enables cyclization with ethyl cyanoacetate/malononitrile 1,4-dioxane, triethylamine

Notable Differences:

  • The bromine in the target compound is likely less reactive than in ’s imidazothiadiazole due to the electron-withdrawing cyano group reducing electrophilicity at C4.
  • The mercapto group may enable metal coordination (e.g., with Ag⁺ or Cu²⁺), a feature absent in ’s hydroxy-substituted benzodithiazine .

Spectroscopic and Physical Properties

Table 3: Spectral Data of Analogs
Compound IR (cm⁻¹) ¹H-NMR Shifts (DMSO-d₆) Melting Point (°C)
This compound Expected: ~2550 (S-H), ~2230 (C≡N) Not reported in evidence Not available
Benzodithiazine 3235 (OH), 1610 (C=N), 1160 (SO₂) δ 8.35 (N=CH), 10.70 (OH) 330–331 (dec.)
5-Bromothiazole derivative Not reported Not reported Not reported

Insights :

  • The target compound’s cyano group would produce a distinct IR peak near 2230 cm⁻¹, absent in ’s compound.
  • The mercapto group may show a broad S-H stretch (~2550 cm⁻¹), contrasting with the sharp OH peak at 3235 cm⁻¹ in .

Biological Activity

6-Bromo-5-cyano-2-mercaptobenzothiazole (BCMBT) is a derivative of 2-mercaptobenzothiazole (MBT), which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BCMBT, including its antimicrobial, anti-inflammatory, and antitumor properties, along with relevant case studies and research findings.

1. Antimicrobial Activity

BCMBT exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of MBT, including BCMBT, show significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

  • Case Study: A study evaluated the antimicrobial efficacy of several MBT derivatives, including BCMBT. The results demonstrated that compounds with bromine and cyano substituents displayed enhanced activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 to 25 mm depending on the concentration used .
PathogenInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli25
Candida albicans18

2. Anti-inflammatory Activity

BCMBT has been investigated for its potential anti-inflammatory effects. The compound has shown promise in inhibiting inflammatory mediators in vitro.

  • Research Findings: A study reported that BCMBT inhibited the respiratory burst in human neutrophils induced by TNF and fMLF without affecting their antibacterial functions. This selective inhibition suggests its potential use in treating inflammatory conditions without compromising immune responses .

3. Antitumor Activity

Emerging evidence suggests that BCMBT may possess antitumor properties.

  • Case Study: In vitro studies have indicated that BCMBT derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. The presence of the cyano group is believed to enhance this activity by facilitating interactions with cellular targets .

Metabolic Pathways

Understanding the metabolic fate of BCMBT is crucial for evaluating its safety and efficacy. Research indicates that BCMBT can be biotransformed by certain bacterial strains, leading to metabolites with varying degrees of toxicity.

  • Metabolic Study: A study involving Rhodococcus rhodochrous showed that BCMBT undergoes enzymatic transformation, resulting in several metabolites, including hydroxylated forms that exhibit reduced toxicity compared to the parent compound .

Toxicological Considerations

While BCMBT shows promising biological activities, it is essential to consider its toxicity profile. Studies have indicated that while some metabolites are less toxic than MBT, caution should be exercised due to potential environmental impacts and human health risks associated with exposure to brominated compounds .

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